molecular formula C15H17NO2S2 B11945222 (5E)-3-butyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-butyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11945222
M. Wt: 307.4 g/mol
InChI Key: QFFDVMIFSYNYEE-JLHYYAGUSA-N
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Description

3-N-Butyl-5-(4-methoxybenzylidene)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. The compound’s structure consists of a rhodanine core with a butyl group at the nitrogen atom and a methoxybenzylidene group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-butyl-5-(4-methoxybenzylidene)rhodanine typically involves the condensation of rhodanine with 4-methoxybenzaldehyde in the presence of a base, such as sodium acetate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-N-butyl-5-(4-methoxybenzylidene)rhodanine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-N-butyl-5-(4-methoxybenzylidene)rhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted rhodanine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-N-butyl-5-(4-methoxybenzylidene)rhodanine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine
  • 3-Butyl-5-(2,3,4-trimethoxybenzylidene)rhodanine
  • 5-(3,4-Dimethoxybenzylidene)rhodanine
  • 5-(2,3-Dimethoxybenzylidene)rhodanine

Uniqueness

3-N-butyl-5-(4-methoxybenzylidene)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the butyl group at the nitrogen atom and the methoxybenzylidene group at the 5-position enhances its anticancer properties compared to other rhodanine derivatives .

Properties

Molecular Formula

C15H17NO2S2

Molecular Weight

307.4 g/mol

IUPAC Name

(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H17NO2S2/c1-3-4-9-16-14(17)13(20-15(16)19)10-11-5-7-12(18-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+

InChI Key

QFFDVMIFSYNYEE-JLHYYAGUSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S

Origin of Product

United States

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